2-(4-((1s,3s)-adamantane-1-carboxamido)phenyl)-2H-tetrazole-5-carboxamide
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Overview
Description
2-(4-((1s,3s)-adamantane-1-carboxamido)phenyl)-2H-tetrazole-5-carboxamide is a complex organic compound that features a unique combination of adamantane, phenyl, and tetrazole moieties. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
Adamantane derivatives have been known to exhibit high reactivity, making them useful as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
Mode of Action
The interaction of adamantane derivatives with their targets often involves chemical and catalytic transformations . The carboxylic acid derivative of adamantane can act as an alkylating agent .
Biochemical Pathways
Adamantane derivatives are known to be involved in various chemical and catalytic transformations .
Result of Action
Adamantane derivatives have been known to be utilized in the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
Action Environment
The synthesis and transformation of adamantane derivatives are known to be influenced by various factors, including the presence of catalysts and the conditions of the reaction environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((1s,3s)-adamantane-1-carboxamido)phenyl)-2H-tetrazole-5-carboxamide typically involves multiple steps:
Formation of Adamantane Derivative: The synthesis begins with the preparation of an adamantane derivative, such as adamantane-1-carboxylic acid. This can be achieved through the oxidation of adamantane using strong oxidizing agents like potassium permanganate.
Amidation Reaction: The adamantane-1-carboxylic acid is then converted to its corresponding amide by reacting with an amine, often using coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the reaction.
Tetrazole Formation: The phenyl group is introduced through a substitution reaction, followed by the formation of the tetrazole ring. This can be achieved by reacting the phenyl derivative with sodium azide and triethyl orthoformate under acidic conditions.
Final Coupling: The final step involves coupling the adamantane amide with the tetrazole derivative under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2-(4-((1s,3s)-adamantane-1-carboxamido)phenyl)-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine, or reduce the tetrazole ring to simpler nitrogen-containing compounds.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its stability and reactivity make it a valuable intermediate in organic synthesis.
Biology
In biological research, 2-(4-((1s,3s)-adamantane-1-carboxamido)phenyl)-2H-tetrazole-5-carboxamide is investigated for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its adamantane moiety is known for enhancing the pharmacokinetic properties of drugs, such as increasing their stability and bioavailability.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Comparison with Similar Compounds
Similar Compounds
2-(4-(adamantan-1-yl)phenyl)-2H-tetrazole-5-carboxamide: Similar structure but lacks the carboxamido group.
1-adamantane carboxamide: Contains the adamantane and amide moieties but lacks the phenyl and tetrazole groups.
Tetrazole derivatives: Various compounds containing the tetrazole ring but differing in other substituents.
Uniqueness
2-(4-((1s,3s)-adamantane-1-carboxamido)phenyl)-2H-tetrazole-5-carboxamide is unique due to its combination of adamantane, phenyl, and tetrazole moieties. This unique structure imparts specific chemical and biological properties that are not found in simpler or structurally different compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
2-[4-(adamantane-1-carbonylamino)phenyl]tetrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O2/c20-16(26)17-22-24-25(23-17)15-3-1-14(2-4-15)21-18(27)19-8-11-5-12(9-19)7-13(6-11)10-19/h1-4,11-13H,5-10H2,(H2,20,26)(H,21,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRARZALPIJUUCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=C(C=C4)N5N=C(N=N5)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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